molecular formula C18H23N5O4S3 B2605009 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-41-1

4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2605009
CAS No.: 392299-41-1
M. Wt: 469.59
InChI Key: IRHLKKULBCUIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfamoyl-substituted benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure integrates a dimethylsulfamoyl group at the para position of the benzamide ring and a piperidine-linked oxoethylthio moiety at the 5-position of the thiadiazole. The synthesis typically involves coupling a benzoic acid derivative (e.g., 4-(N,N-dimethylsulfamoyl)benzoic acid) with a thiadiazole-2-amine intermediate via carbodiimide-mediated amidation (e.g., using DCC/HOBt in THF) . The thiadiazole intermediate is synthesized through cyclization of thiosemicarbazides or via alkylation of thiol-containing precursors, as described in analogous protocols .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S3/c1-22(2)30(26,27)14-8-6-13(7-9-14)16(25)19-17-20-21-18(29-17)28-12-15(24)23-10-4-3-5-11-23/h6-9H,3-5,10-12H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHLKKULBCUIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline derivatives with acyl chlorides or anhydrides.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide derivative with dimethylsulfamoyl chloride under basic conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Coupling of Thiadiazole and Benzamide Moieties

The final step involves coupling the thiadiazole fragment to the benzamide core:

  • Amide bond formation : The thiadiazole’s amine group reacts with the benzamide’s carboxylic acid under coupling conditions (e.g., using EDC/HOBt or similar reagents).

Analytical Characterization

Key techniques for confirming structural integrity include:

Technique Purpose Relevant Source
1H NMR/13C NMR Confirm aromatic protons, amide bonds, and heterocyclic ring structure
HRMS Verify molecular weight and isotopic distribution
TLC Monitor reaction progress and purity

Reaction Conditions and Challenges

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling reactions.

  • Temperature control : Reactions like cyclization or sulfonation require precise temperature management to optimize yields.

  • Functional group compatibility : The presence of multiple reactive groups (e.g., amide, thioether) necessitates careful reagent selection to avoid side reactions.

Data Table: Key Reactions and Methods

Reaction Step Reagents/Conditions Analytical Method Source
Thiadiazole cyclizationThioamide + diamine, acetic acid-sodium acetateNMR, HRMS
Benzamide synthesisBenzoyl chloride + amine, triethylamineTLC
SulfamoylationDimethyl sulfamoyl chloride, DMFHRMS
Coupling of thiadiazole-benzamideEDC/HOBt, DCMNMR

This synthesis pathway highlights the complexity of designing multi-functional heterocycles and underscores the importance of optimized reaction conditions and characterization techniques. Further experimental validation of each step would be required for full structural confirmation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The incorporation of the sulfonamide group may further enhance this activity by inhibiting bacterial growth through interference with folic acid synthesis .

Anticancer Potential

Studies have suggested that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may act as inhibitors of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that derivatives with similar structural features can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . This suggests a potential role for this compound in cancer therapy.

Anti-inflammatory Effects

Molecular docking studies have indicated that related compounds can serve as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties of such compounds could be explored further, making them candidates for treating conditions like asthma or arthritis .

Case Studies and Experimental Findings

StudyFindings
Antimicrobial Activity A series of piperidine derivatives were synthesized and tested against various bacterial strains, showing enhanced antimicrobial activity particularly against Gram-positive bacteria .
Anticancer Activity Compounds similar to the target molecule demonstrated significant inhibition of cancer cell lines in vitro, with some exhibiting IC50 values in the low micromolar range .
Anti-inflammatory Studies In silico docking studies suggested strong binding affinity to 5-lipoxygenase, indicating potential for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins with thiol groups, which could form covalent bonds with the thiadiazole ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with sulfonamide/benzamide pharmacophores. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituent Variations vs. Target Compound Key Properties/Activities Reference
4-Nitro-N-(5-((2-oxo-2-(1,3-thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - Nitro group replaces dimethylsulfamoyl
- Thiazolylamino group replaces piperidinyl
Enhanced electrophilicity; potential kinase inhibition (hypothesized)
N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide - 4-Chlorobenzylthio replaces oxo-piperidinylethylthio Increased lipophilicity; possible CNS penetration
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide - Oxadiazole replaces thiadiazole
- Thiophenyl replaces oxo-piperidinylethylthio
- Dipropylsulfamoyl
Reduced metabolic stability; altered electronic profile
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide - 2-Fluorobenzamide replaces 4-(dimethylsulfamoyl)benzamide Improved acetylcholinesterase inhibition (IC₅₀ = 12.3 μM in related analogs)

Key Observations:

Sulfamoyl Group Modifications: The dimethylsulfamoyl group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, which may enhance receptor binding compared to nitro (electron-deficient) or dipropylsulfamoyl (bulkier, lipophilic) groups .

Thiadiazole Core Alterations :

  • Substitution of thiadiazole with oxadiazole (e.g., ) reduces ring aromaticity and alters dipole moments, affecting binding to enzymatic pockets.
  • Fluorination of the benzamide ring (e.g., ) enhances acetylcholinesterase inhibitory activity, suggesting the target compound’s dimethylsulfamoyl group may prioritize selectivity over potency for this enzyme.

Side Chain Variations: The oxo-piperidinylethylthio moiety in the target compound introduces a rigid, hydrogen-bond-accepting group. Analogs with thiazolylamino or thiophenyl groups (e.g., ) exhibit divergent bioactivity profiles due to differences in steric bulk and electronic interactions.

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is crucial for its biological activity. The structural components include:

  • Thiadiazole moiety : Known to exhibit various biological activities.
  • Piperidine group : Associated with neuroactivity and potential efficacy against central nervous system disorders.
  • Sulfamoyl group : Implicates possible antibacterial properties.

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:

  • Cell lines tested : Human myeloid leukemia HL-60, melanoma SK-MEL-1, and others showed decreased viability upon treatment with thiadiazole derivatives .
  • Mechanism of action : The interaction of the thiadiazole ring with cellular membranes allows these compounds to induce apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have shown promising results against various microbial strains:

  • Bacterial strains : Compounds have been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating significant antibacterial effects .
  • Fungal strains : Some derivatives also exhibited antifungal activity against Candida albicans and Aspergillus species .

Anti-inflammatory and Analgesic Effects

Thiadiazole compounds have been noted for their anti-inflammatory properties:

  • Inflammation models : In vivo studies have indicated that these compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of thiadiazole derivatives on cancer cell lines. The results indicated that the tested compound significantly reduced cell viability in multiple cancer types, including breast and lung cancers. The study concluded that the mechanism involved apoptosis induction through mitochondrial pathways .

Study 2: Antimicrobial Properties

In a comparative study of various thiadiazole derivatives, the compound was evaluated for its antibacterial activity using a microdilution method. It exhibited potent activity against resistant bacterial strains, outperforming several conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of reference drugs .

Data Summary

Activity TypeTested Strains/CellsObserved EffectReference
AnticancerHL-60, SK-MEL-1Decreased viability
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
Anti-inflammatoryIn vivo modelsReduced inflammation markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can intermediates be validated?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃), as demonstrated in thiadiazole derivative syntheses .
  • Step 2 : Introduce the piperidinyl-2-oxoethylthio moiety via nucleophilic substitution using 2-bromo-1-(piperidin-1-yl)ethan-1-one in the presence of a base (e.g., K₂CO₃ in DMF) .
  • Step 3 : Couple the sulfamoylbenzamide group using a benzoyl chloride derivative in pyridine or THF .
  • Validation : Confirm intermediates via TLC, melting point analysis, and ¹H/¹³C NMR (e.g., characteristic thiadiazole C=S peak at ~160 ppm in ¹³C NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Techniques and Markers :

  • ¹H NMR :
  • Piperidine protons: δ 1.4–1.6 (m, 6H), δ 2.3–2.5 (m, 4H) .
  • Thiadiazole NH: δ 10.2–10.5 (s, 1H) .
  • IR :
  • C=O (amide): ~1650–1680 cm⁻¹; S=O (sulfonamide): ~1150–1200 cm⁻¹ .
  • LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine moiety at m/z ~85) .

Q. How can researchers assess the compound’s in vitro antimicrobial activity, and what controls are essential?

  • Protocol :

  • Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Controls :
  • Positive: Ciprofloxacin (bacteria), Fluconazole (fungi).
  • Negative: DMSO solvent control.
  • Data Interpretation : Report MIC values (µg/mL) and compare with structurally similar thiadiazole derivatives (e.g., 5-arylidine amino-1,3,4-thiadiazoles with MICs ≤ 8 µg/mL) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound’s bioactivity?

  • Key Modifications :

  • Piperidine Substitution : Replace piperidine with morpholine or pyrrolidine to alter lipophilicity and membrane permeability .
  • Thiadiazole Core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance electrophilic interactions with microbial targets .
  • Sulfamoyl Group : Replace dimethylsulfamoyl with a trifluoromethylsulfonamide to improve metabolic stability .
    • Experimental Design :
  • Use comparative IC₅₀/MIC assays and logP calculations to correlate substituent effects with activity .

Q. How can computational modeling resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .
  • Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
  • Case Study : Discrepancies in IC₅₀ values for similar thiadiazoles may arise from assay pH variations affecting ionization (e.g., sulfonamide pKa ~6.5) .

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

  • Solutions :

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL required for IP/IV administration) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfamoyl group to improve bioavailability .
    • Validation : Monitor plasma stability via HPLC and compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile conflicting data on cytotoxicity vs. therapeutic efficacy?

  • Framework :

  • Apply the Therapeutic Index (TI) : TI = IC₅₀ (normal cells)/IC₅₀ (target cells). Prioritize compounds with TI >10 .
  • Case Study : Thiadiazole derivatives with TI <5 often exhibit off-target kinase inhibition; use phosphoproteomics to identify unintended targets .

Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in crystallographic stability?

  • Analysis :

  • X-ray crystallography reveals key interactions (e.g., N–H···O hydrogen bonds in the thiadiazole-piperidine region) that stabilize the crystal lattice .
  • Impact : Poor crystallinity (<80% purity) can skew diffraction data; refine via recrystallization from methanol/ethyl acetate .

Tables for Key Data

Table 1 : Comparative Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)LogPKey SubstituentReference
Target Compound4–82.1Piperidine
5-Nitro-1,3,4-thiadiazole2–41.8-NO₂
Morpholine Analog8–161.5Morpholine

Table 2 : Spectral Markers for Key Functional Groups

Group¹H NMR (δ)¹³C NMR (δ)IR (cm⁻¹)
Thiadiazole C=S160–165
Piperidine1.4–1.6 (m, 6H)24–28
Sulfonamide S=O1150–1200

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.